N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE
Description
N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-3-carboxamide core linked to a phenyl ring substituted with a sulfamoyl group connected to a 1,3-thiazole moiety. This structure combines sulfonamide and carboxamide functionalities, which are commonly associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S2/c20-14(11-2-1-7-16-10-11)18-12-3-5-13(6-4-12)24(21,22)19-15-17-8-9-23-15/h1-10H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYCZWKBVIMWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources, including synthesis, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a thiazole ring and a sulfonamide group. Its molecular formula is with a molecular weight of 365.42 g/mol. The presence of the thiazole moiety is critical for its biological activity, as it influences the compound's interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related thiazole derivatives have shown potent inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in human monocytic cells . In vivo studies demonstrated that these compounds could reduce inflammation in models of arthritis, with effective doses reported around 30 mg/kg .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Model | Effective Dose (mg/kg) | Mechanism |
|---|---|---|---|
| 10b | Arthritis Model | 30 | TNF-α Inhibition |
| 7g | THP-1 Cells | Not specified | p38 MAPK Inhibition |
2. Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial activity. Compounds featuring thiazole rings have been reported to exhibit broad-spectrum antibacterial effects against various pathogens . The mechanism often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of thiazole derivatives found that several compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of thiazole-containing compounds. Modifications at the phenyl or pyridine rings can lead to increased potency and selectivity for particular biological targets. For instance:
- Sulfonamide Group : Essential for anti-inflammatory activity.
- Thiazole Ring : Critical for antimicrobial properties.
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group on thiazole | Increased anti-inflammatory potency |
| Substitution on phenyl ring | Enhanced antimicrobial activity |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For instance, compound 10b demonstrated favorable oral bioavailability in animal models, suggesting potential for therapeutic use .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit antimicrobial activity. N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide has shown promise against various bacterial strains. The sulfonamide component is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis .
Anticancer Activity
Studies have highlighted the anticancer potential of thiazole derivatives. This compound has been investigated for its cytotoxic effects on cancer cell lines. The compound's mechanism may involve the induction of apoptosis in malignant cells, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research into similar thiazole derivatives has suggested that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or chronic inflammation .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at King Abdulaziz University evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This study underscores the potential of this compound as a lead structure for developing new antibiotics .
Study 2: Anticancer Properties
In another investigation, the cytotoxic effects of this compound were assessed on several human cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as an anticancer agent that warrants further exploration in preclinical trials .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for new antibiotic development. |
| Anticancer | Induces apoptosis in cancer cell lines; promising candidate for cancer therapy research. |
| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic use in chronic inflammatory diseases. |
Chemical Reactions Analysis
Key Reaction Pathways and Synthetic Strategies
The compound’s synthesis typically involves three primary steps:
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Thiazole Ring Formation
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Sulfamoyl Group Introduction
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Pyridine-Carboxamide Conjugation
Sulfamoyl Group Installation
The sulfamoyl group (–SONH–) is introduced through sulfonation or sulfamoylation :
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Reactants : Chlorosulfonic acid or sulfamoyl chloride derivatives.
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Conditions : Controlled temperature (0–5°C) to avoid over-sulfonation, followed by quenching with ammonia or amines .
Example :
In analogous compounds, sulfamoylation of phenyl rings is achieved by reacting chlorosulfonyl intermediates with amines under anhydrous conditions .
Pyridine-Carboxamide Conjugation
The pyridine-3-carboxamide group is attached via amide coupling :
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Reactants : Pyridine-3-carboxylic acid and the sulfamoylphenyl-thiazole amine.
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Coupling Agents : EDCl/HOBt or DCC/DMAP to activate the carboxylic acid .
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Conditions : Stirring in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature for 12–24 hours .
Solvent and Temperature Effects
Functional Group Compatibility
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Thiazole Stability : The thiazole ring is sensitive to strong acids/bases, necessitating pH-neutral conditions during subsequent steps .
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Sulfamoyl Reactivity : The –SONH– group may undergo hydrolysis under acidic or basic conditions, requiring protective strategies .
Comparative Analysis with Analogous Compounds
The reactivity of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide aligns with structurally related molecules:
Mechanistic Insights from Molecular Studies
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Molecular Docking : Studies on pyridine-3-carboxamide analogs reveal that electron-donating substituents on the thiazole ring enhance stability via hydrogen bonding with residues like ALA 98 and SER 52 in target proteins .
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SAR Analysis : The sulfamoyl group’s orientation significantly affects binding affinity, as seen in interactions with bacterial enzymes (e.g., 4CSD protein) .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The target compound’s pyridine-carboxamide core differentiates it from analogs like N-(phenylcarbamoyl)-4-substituted-pyridine-3-sulfonamides (e.g., compounds 11–27 in ), which feature sulfonamide instead of carboxamide linkages . Additionally, the 1,3-thiazole substituent on the phenyl ring contrasts with substituents such as chlorophenyl (compound 21) or trimethylpyrazole (compound 24) in related molecules .
Table 1: Key Structural Differences
Physicochemical Properties
- Spectroscopic Data : Compound 24 () exhibited IR peaks at 1730 cm⁻¹ (C=O) and 1170 cm⁻¹ (SO₂), along with distinct NMR signals for pyridine and phenyl protons . The target compound’s thiazole ring would introduce unique IR vibrations (~650–800 cm⁻¹ for C-S stretching) and NMR shifts due to aromatic heteroatoms.
- Solubility and Stability : The carboxamide group in the target compound may improve solubility compared to sulfonamide analogs, though the thiazole’s hydrophobicity could counterbalance this effect.
Q & A
Basic: What are the key synthetic routes for N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Sulfamoyl Introduction : Reacting a phenylamine precursor with 1,3-thiazole-2-sulfonyl chloride under alkaline conditions (e.g., triethylamine) to form the sulfamoyl bridge .
Pyridine Carboxamide Formation : Coupling the sulfamoyl intermediate with pyridine-3-carboxylic acid derivatives using coupling agents like EDC/HOBt or CDI .
Purification : Techniques such as column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) improve purity .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Use inert atmospheres (N₂/Ar) during coupling steps to prevent oxidation .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the sulfamoyl-thiazolyl moiety (δ ~7.5–8.5 ppm for aromatic protons) and pyridine carboxamide (δ ~8.0–8.8 ppm) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity and confirm molecular weight (e.g., [M+H]+ ion) .
Advanced: How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Validate compound purity (>95% via HPLC) and confirm structural integrity (e.g., NOESY for stereochemistry) .
- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) to ensure reproducibility .
- Metabolic Stability : Compare microsomal stability assays (e.g., liver microsomes from different species) to identify species-specific degradation .
Example : Inconsistent enzyme inhibition data may stem from residual DMSO in assays; ensure solvent concentration ≤0.1% .
Advanced: What in silico strategies are effective for predicting the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfamoyl-thiazolyl group and enzyme active sites (e.g., carbonic anhydrase) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding mode retention .
- QSAR Modeling : Train models on analogs (e.g., pyridine sulfonamides) to predict bioactivity based on substituent electronegativity and steric effects .
Basic: What are the common impurities encountered during synthesis, and how can they be identified and mitigated?
Methodological Answer:
- Byproducts :
- Unreacted sulfonyl chloride (detected via TLC, Rf ~0.8 in ethyl acetate).
- Hydrolyzed sulfonamide (identified by IR absence of S=O stretches) .
- Mitigation :
- Use excess amine intermediates to drive sulfamoyl coupling to completion.
- Employ scavenger resins (e.g., polymer-bound isocyanate) to trap residual reagents .
Advanced: How does the sulfamoyl-thiazolyl moiety influence the compound’s pharmacokinetic properties, and what structural modifications can enhance metabolic stability?
Methodological Answer:
- PK Impact : The sulfamoyl group increases hydrophilicity (logP ~1.5), while the thiazole ring enhances π-π stacking with targets. However, sulfamoyls are prone to enzymatic hydrolysis in plasma .
- Modifications :
- Replace the sulfamoyl oxygen with a bioisostere (e.g., sulfonimidamide) to resist hydrolysis .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the thiazole to slow CYP450-mediated oxidation .
Validation : Conduct hepatic microsomal stability assays and compare half-life (t½) of analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
